Lipophilicity Enhancement: logP Shift of +2.5 Units Over Unsubstituted Azetidin-3-ylmethanol
(1-Cyclopropylazetidin-3-yl)methanol exhibits a computed logP of 1.6 [1], representing a 2.5-log-unit increase over the unsubstituted azetidin-3-ylmethanol (CAS 95849-02-8), which has an XLogP3-AA value of -0.9 [2]. This difference directly translates to enhanced predicted membrane permeability and potential for CNS exposure, a critical factor for neuroactive drug candidates.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.6 |
| Comparator Or Baseline | (Azetidin-3-yl)methanol: XLogP3-AA = -0.9 |
| Quantified Difference | ΔlogP = +2.5 |
| Conditions | Computed values (ChemExper logP and PubChem XLogP3-AA). |
Why This Matters
For CNS-targeted programs or assays requiring cellular permeability, a 2.5-log-unit increase in lipophilicity significantly alters compound distribution and may be the difference between an inactive and a brain-penetrant candidate.
- [1] ChemExper. (n.d.). (1-Cyclopropylazetidin-3-yl)methanol. Reference 4248632. logP: 1.6. View Source
- [2] PubChem. (2025). (Azetidin-3-yl)methanol. CID 13400658. Computed XLogP3-AA: -0.9. View Source
